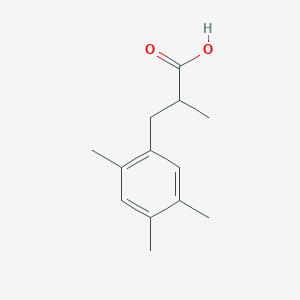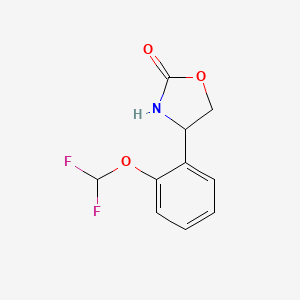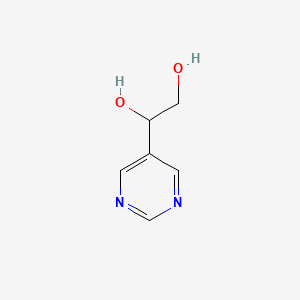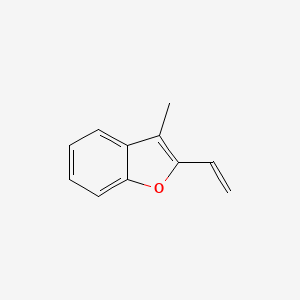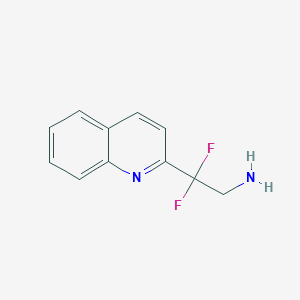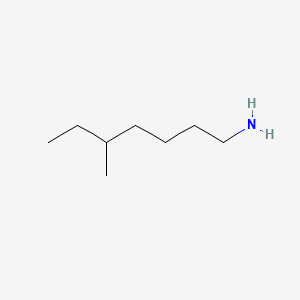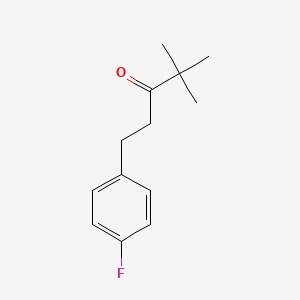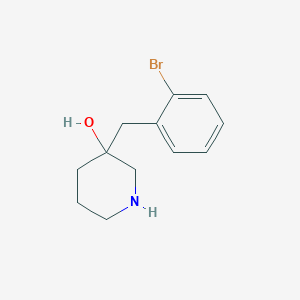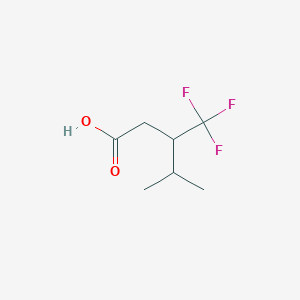
1-(1-Methylpiperidin-4-yl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-METHYLPIPERIDIN-4-YL)CYCLOPROPAN-1-AMINE is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.26 g/mol This compound features a cyclopropane ring attached to a piperidine ring, which is further substituted with a methyl group
Preparation Methods
The synthesis of 1-(1-METHYLPIPERIDIN-4-YL)CYCLOPROPAN-1-AMINE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Cyclopropanation: The cyclopropane ring is formed through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(1-METHYLPIPERIDIN-4-YL)CYCLOPROPAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures .
Scientific Research Applications
1-(1-METHYLPIPERIDIN-4-YL)CYCLOPROPAN-1-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Mechanism of Action
The mechanism of action of 1-(1-METHYLPIPERIDIN-4-YL)CYCLOPROPAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(1-METHYLPIPERIDIN-4-YL)CYCLOPROPAN-1-AMINE can be compared with similar compounds such as:
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound has a similar piperidine ring structure but differs in the substitution pattern.
1-(1-Methylpiperidin-4-yl)cyclopropanamine: This compound is closely related but may have different chemical and biological properties due to slight structural variations.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(1-methylpiperidin-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H18N2/c1-11-6-2-8(3-7-11)9(10)4-5-9/h8H,2-7,10H2,1H3 |
InChI Key |
UUFCQNMUNTZZKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13599280.png)
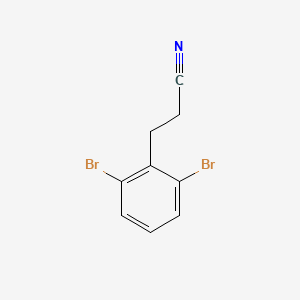
![Tert-butyl 3-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13599287.png)
